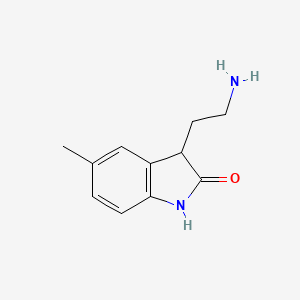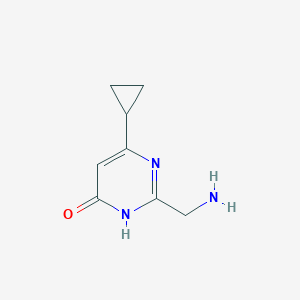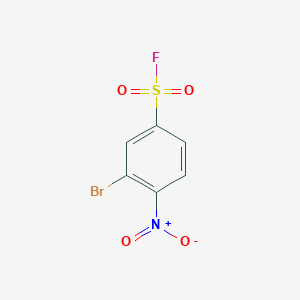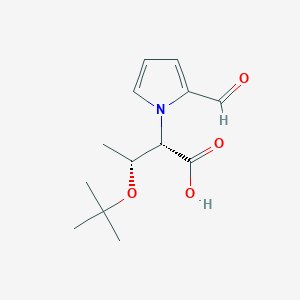![molecular formula C13H15NO B13221400 2-{7-Oxaspiro[bicyclo[4.1.0]heptane-3,1'-cyclopropane]-6-yl}pyridine](/img/structure/B13221400.png)
2-{7-Oxaspiro[bicyclo[4.1.0]heptane-3,1'-cyclopropane]-6-yl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{7-Oxaspiro[bicyclo[4.1.0]heptane-3,1’-cyclopropane]-6-yl}pyridine is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bicyclo[4.1.0]heptane ring fused with a cyclopropane ring and an oxirane ring, all connected to a pyridine moiety. The intricate structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7-Oxaspiro[bicyclo[4.1.0]heptane-3,1’-cyclopropane]-6-yl}pyridine typically involves multiple steps, starting from readily available precursors. One common approach is the (3 + 2) annulation of cyclopropenes with cyclopropylanilines, using an organic or iridium photoredox catalyst under blue LED irradiation . This method provides good yields for a broad range of derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
化学反応の分析
Types of Reactions
2-{7-Oxaspiro[bicyclo[4.1.0]heptane-3,1’-cyclopropane]-6-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxirane derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
科学的研究の応用
2-{7-Oxaspiro[bicyclo[4.1.0]heptane-3,1’-cyclopropane]-6-yl}pyridine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and enzyme interactions.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
作用機序
The mechanism of action of 2-{7-Oxaspiro[bicyclo[4.1.0]heptane-3,1’-cyclopropane]-6-yl}pyridine involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets would depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
7-Oxabicyclo[4.1.0]heptane: Shares the oxirane and bicyclo[4.1.0]heptane structure but lacks the pyridine moiety.
7-Oxabicyclo[4.1.0]heptan-2-one: Contains a similar bicyclic structure with an additional ketone group.
Bicyclo[3.1.0]hexanes: Possess a similar bicyclic framework but differ in the ring fusion and functional groups.
Uniqueness
The uniqueness of 2-{7-Oxaspiro[bicyclo[4.1.0]heptane-3,1’-cyclopropane]-6-yl}pyridine lies in its spirocyclic structure combined with a pyridine ring, which imparts distinct chemical and biological properties. This combination allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and development.
特性
分子式 |
C13H15NO |
|---|---|
分子量 |
201.26 g/mol |
IUPAC名 |
2-spiro[7-oxabicyclo[4.1.0]heptane-4,1'-cyclopropane]-1-ylpyridine |
InChI |
InChI=1S/C13H15NO/c1-2-8-14-10(3-1)13-7-6-12(4-5-12)9-11(13)15-13/h1-3,8,11H,4-7,9H2 |
InChIキー |
QAPSHPQOPQDECQ-UHFFFAOYSA-N |
正規SMILES |
C1CC12CCC3(C(C2)O3)C4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride](/img/structure/B13221326.png)




![1-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-2-one](/img/structure/B13221354.png)
![3-Fluoro-3-[2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13221355.png)
![(2S)-2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]propanoic acid](/img/structure/B13221359.png)


![4-{[(Butan-2-yl)amino]methyl}benzonitrile](/img/structure/B13221389.png)



